molecular formula C16H18N4O5 B11426515 diethyl 1-(2-anilino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-(2-anilino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426515
M. Wt: 346.34 g/mol
InChI Key: WOJQYVDJMNZBSC-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes diethyl groups, a phenylcarbamoyl methyl group, and dicarboxylate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound through the reaction of diethyl malonate with hydrazine hydrate, followed by the introduction of the phenylcarbamoyl methyl group through a nucleophilic substitution reaction. The final step often involves cyclization and esterification to form the triazole ring and the dicarboxylate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIETHYL 1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

4,5-DIETHYL 1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and phenylcarbamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole compound with similar core structure but lacking the diethyl and phenylcarbamoyl groups.

    4,5-Dimethyl-1H-1,2,3-triazole: Similar in structure but with methyl groups instead of diethyl groups.

    Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl functionality but different core structures.

Uniqueness

4,5-DIETHYL 1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its combination of diethyl groups, phenylcarbamoyl methyl group, and dicarboxylate functionalities

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

diethyl 1-(2-anilino-2-oxoethyl)triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H18N4O5/c1-3-24-15(22)13-14(16(23)25-4-2)20(19-18-13)10-12(21)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,17,21)

InChI Key

WOJQYVDJMNZBSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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